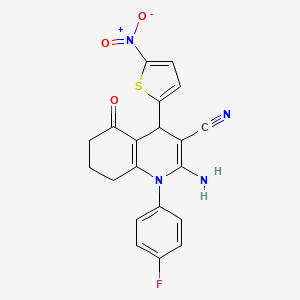![molecular formula C17H15N3O2 B4328622 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B4328622.png)
6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Overview
Description
6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Scientific Research Applications
6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has been used extensively in scientific research as a potent inhibitor of protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation can lead to the development of various diseases, including cancer. By inhibiting protein kinases, 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has the potential to be used as a therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves the inhibition of protein kinases. Specifically, this compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream signaling proteins. This results in the inhibition of cell signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione are primarily related to its inhibition of protein kinases. By inhibiting protein kinases, this compound can suppress cell growth and proliferation, induce apoptosis, and inhibit angiogenesis. These effects make 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione a promising therapeutic agent for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione in lab experiments include its high potency and specificity for protein kinases, its easy synthesis, and its well-established mechanism of action. However, this compound also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione. These include the optimization of its pharmacokinetic properties, the development of new derivatives with improved potency and selectivity, and the evaluation of its efficacy in preclinical and clinical trials. Additionally, this compound could be used in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity. Finally, further research is needed to fully understand the mechanism of action of 6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione and its potential applications in the treatment of various diseases.
properties
IUPAC Name |
6-(dimethylamino)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-18(2)20-15-11-7-3-4-8-12(11)16(21)19(15)14-10-6-5-9-13(14)17(20)22/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRJKGZCHGCOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolo[2,1-a]quinazoline-5,11-dione, 6-(dimethylamino)-6,6a-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B4328542.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one](/img/structure/B4328560.png)
![8,9-dimethoxy-1,10b-dimethyl-1-pyridin-3-yl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4328561.png)
![4,6-dimethyl-2-oxo-1-[(3-oxocyclohex-1-en-1-yl)amino]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328567.png)
![4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328572.png)
![4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328580.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328587.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328593.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328597.png)

![ethyl (3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328621.png)
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328627.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328632.png)
![3-amino-5-chloro-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328633.png)